molecular formula C9H6ClNO2 B1591969 6-Chloro-5-methylisatin CAS No. 96187-75-6

6-Chloro-5-methylisatin

Cat. No.: B1591969
CAS No.: 96187-75-6
M. Wt: 195.6 g/mol
InChI Key: PDNPCCKRVLBASB-UHFFFAOYSA-N
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Description

6-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 . It is used in scientific research and has diverse applications, from organic synthesis to medicinal chemistry .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.440±0.06 g/cm3 and a predicted pKa of 8.84±0.20 .

Scientific Research Applications

Antiviral and Antitumor Activity

6-Chloro-5-methylisatin and its derivatives have demonstrated significant potential in antiviral and antitumor applications. For example, certain compounds synthesized from this compound have shown promising results in inhibiting the replication of HIV-1 and HIV-2 in vitro. One compound, in particular, displayed cytotoxicity to MT-4 cells at specific concentrations, suggesting its potential use in HIV treatment (Hamdy et al., 2015). Additionally, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid from 4-Chloro-5-methylisatin showed inhibitory effects against tumor cell growth in culture, indicating its potential in cancer therapeutics (Forsch et al., 2002).

Molecular and Structural Analysis

Studies on this compound have also focused on understanding its molecular structure and properties. A study by Kfkandermili et al. used Natural Bonding Orbitals (NBOs) to analyze intra-molecular charge transfer interactions, pre-hybridization, and electron density in isatin derivatives, including 5-Chloro-5-methylisatin. This research provides insights into the stabilization energies and structural stability of these molecules, which is critical for their potential applications in various fields (Kfkandermili et al., 2021).

Potential in Material Science

In material science, this compound has been explored for its applications in polymer electrolyte membranes. For instance, a high molecular weight polymer containing N-methylisatin was synthesized for use in proton exchange membranes (PEMs), demonstrating significant proton conductivity and good dimensional stability. This indicates its potential utility in fuel cell technology (Ryu et al., 2018).

Antimicrobial and Antituberculous Activity

This compound derivatives have also shown efficacy in antimicrobial and antituberculous applications. A study by Sriram et al. demonstrated that certain isatin derivatives exhibited promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Sriram et al., 2002).

Safety and Hazards

6-Chloro-5-methylisatin is classified under the GHS07 hazard class. The precautionary statements include avoiding contact with skin and eyes, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

6-chloro-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNPCCKRVLBASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619844
Record name 6-Chloro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96187-75-6
Record name 6-Chloro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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